Fmoc-O-Phospho-L-tyrosine

Overview

Description

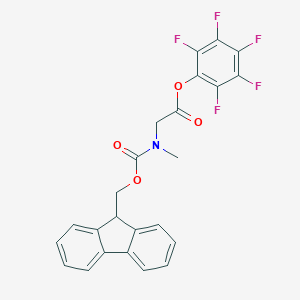

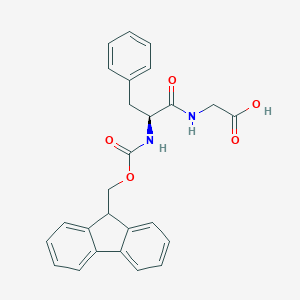

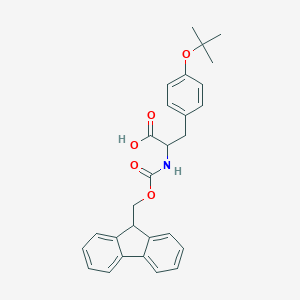

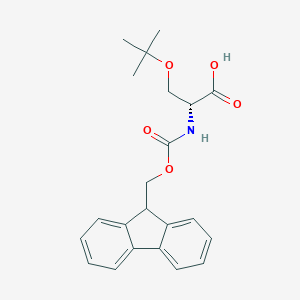

Fmoc-O-Phospho-L-tyrosine is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a phosphate group attached to the hydroxyl group of the tyrosine residue. This modification makes it a valuable tool in the synthesis of phosphopeptides, which are essential for studying protein phosphorylation and signal transduction pathways.

Mechanism of Action

Target of Action

Fmoc-O-Phospho-L-tyrosine primarily targets protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPases) . These enzymes play a crucial role in the regulation of cellular signal transduction . The compound is also used in the synthesis of an asparagine mimetic-containing phosphopeptide as an antagonist of the Grb2-SH2 domain .

Mode of Action

This compound interacts with its targets by acting as a substrate for PTKs and PTPases . Phosphorylation of tyrosine occurs at the hydroxyl group on the aromatic ring of the tyrosine, via the action of PTKs . Conversely, dephosphorylation of phosphotyrosine and phosphotyrosinated proteins occurs through the action of PTPases .

Biochemical Pathways

The compound plays a significant role in the protein phosphorylation pathway . This post-translational modification regulates enzymic functions within cells . Tyrosine phosphorylation in proteins is a major mechanism of cellular signal transduction . It is regulated by two classes of enzymes: the PTKs and the PTPases .

Pharmacokinetics

It is known that the compound is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, dmso, acetone, etc This suggests that it may have good bioavailability

Result of Action

The result of this compound’s action is the regulation of cellular growth. It achieves this by activating protein tyrosine phosphatases, which inhibits cellular growth . Phosphotyrosine also acts as a docking site in protein regulation by stimulating interaction between tyrosine-phosphorylated proteins and phosphotyrosine domains of other proteins .

Biochemical Analysis

Biochemical Properties

Fmoc-O-Phospho-L-tyrosine participates in various biochemical reactions. It is used in the synthesis of phosphopeptides, which are peptides that contain one or more phosphorylated amino acids . Phosphopeptides are crucial in cellular signaling pathways, as they can modulate the activity of proteins and enzymes . The interactions between this compound and other biomolecules are primarily driven by the phosphate group, which can form hydrogen bonds and ionic interactions with proteins and enzymes .

Cellular Effects

The effects of this compound on cells are largely dependent on the specific phosphopeptides that it helps to synthesize . These phosphopeptides can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, phosphopeptides can activate or inhibit protein kinases, which are enzymes that add phosphate groups to proteins and play key roles in cell signaling .

Molecular Mechanism

The molecular mechanism of action of this compound is tied to its role in the synthesis of phosphopeptides . This post-translational modification can change the activity, localization, or interaction partners of the protein, thereby influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation . This compound is stable under dry conditions but can undergo hydrolysis in moist environments . Long-term effects on cellular function would be dependent on the specific phosphopeptides synthesized with this compound .

Dosage Effects in Animal Models

The effects of this compound in animal models would depend on the specific phosphopeptides that it is used to synthesize . Different dosages could lead to variations in the phosphorylation of proteins, potentially resulting in threshold effects or toxic effects at high doses .

Metabolic Pathways

This compound is involved in the metabolic pathway of protein phosphorylation . This can affect metabolic flux or metabolite levels by altering the activity of metabolic enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues would be influenced by factors such as its size, charge, and hydrophobicity . It may interact with transporters or binding proteins that facilitate its movement across cellular membranes .

Subcellular Localization

The subcellular localization of this compound would depend on the specific phosphopeptides that it is used to synthesize . These phosphopeptides could be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-O-Phospho-L-tyrosine typically involves the protection of the amino group of tyrosine with the Fmoc group, followed by the phosphorylation of the hydroxyl group. The process can be summarized as follows:

Protection of the Amino Group: The amino group of tyrosine is protected using the Fmoc group, which is introduced through a reaction with Fmoc chloride in the presence of a base such as sodium carbonate.

Phosphorylation: The hydroxyl group of the protected tyrosine is phosphorylated using a phosphorylating agent such as phosphorus oxychloride (POCl3) or di-tert-butyl N,N-diethylphosphoramidite, followed by oxidation with a suitable oxidizing agent like iodine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and high-yield production of the compound.

Chemical Reactions Analysis

Types of Reactions: Fmoc-O-Phospho-L-tyrosine undergoes various chemical reactions, including:

Substitution Reactions: The phosphate group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group for further reactions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF).

Deprotection Reactions: Piperidine in DMF is commonly used to remove the Fmoc group.

Major Products Formed:

Substitution Reactions: The major products are phosphotyrosine derivatives with different substituents replacing the phosphate group.

Deprotection Reactions: The major product is the free amino form of phosphotyrosine.

Scientific Research Applications

Fmoc-O-Phospho-L-tyrosine has numerous applications in scientific research, including:

Chemistry: It is used in the synthesis of phosphopeptides, which are essential for studying protein phosphorylation.

Biology: Phosphopeptides synthesized using this compound are used to investigate signal transduction pathways and protein-protein interactions.

Medicine: The compound is used in the development of peptide-based drugs and inhibitors targeting phosphorylated proteins involved in diseases such as cancer and diabetes.

Industry: It is employed in the production of diagnostic tools and assays for detecting phosphorylated proteins.

Comparison with Similar Compounds

Fmoc-O-Phospho-L-serine: Similar to Fmoc-O-Phospho-L-tyrosine, but with a phosphate group attached to the hydroxyl group of serine.

Fmoc-O-Phospho-L-threonine: Similar to this compound, but with a phosphate group attached to the hydroxyl group of threonine.

Uniqueness: this compound is unique due to its specific role in mimicking phosphorylated tyrosine residues, which are less abundant but highly significant in cellular signaling compared to phosphorylated serine and threonine residues. This makes it particularly valuable for studying tyrosine phosphorylation and its implications in various diseases.

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-phosphonooxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22NO8P/c26-23(27)22(13-15-9-11-16(12-10-15)33-34(29,30)31)25-24(28)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,25,28)(H,26,27)(H2,29,30,31)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMXUJIHSMANWDW-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)OP(=O)(O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)OP(=O)(O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80933206 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}-O-phosphonotyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80933206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

483.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147762-53-6 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}-O-phosphonotyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80933206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-phosphotyrosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Fmoc-O-Phospho-L-tyrosine facilitate the detection of Hg(II) ions?

A1: this compound acts as a substrate for the enzyme alkaline phosphatase. In the presence of this enzyme, this compound undergoes dephosphorylation. This dephosphorylation reaction is inhibited by Hg(II) ions. Therefore, the presence of Hg(II) ions hinders the formation of the dephosphorylated product. This product is crucial as it acts as both a reducing and stabilizing agent for the synthesis of gold nanoparticles (AuNPs). By monitoring the formation of AuNPs (through colorimetric analysis), the presence of Hg(II) can be indirectly detected. The lack of AuNP formation, or a decrease in their concentration, would indicate the presence of Hg(II) ions in the solution [].

Q2: What are the advantages of using an enzymatic approach for the synthesis of AuNPs in this detection method?

A2: The enzymatic synthesis of AuNPs using alkaline phosphatase and this compound offers several advantages for Hg(II) detection:

- High selectivity: Enzymes like alkaline phosphatase exhibit high substrate specificity, ensuring that the AuNP synthesis is primarily triggered by the dephosphorylation of this compound and is sensitive to its inhibition by Hg(II) []. This reduces the chances of false positives from other ions.

- Mild reaction conditions: Enzymatic reactions typically occur under mild conditions (room temperature, physiological pH), making the process easier to control and potentially more environmentally friendly compared to traditional chemical synthesis methods for AuNPs [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.